molecular formula C12H12FNO2 B8337219 Tert-butyl 3-cyano-5-fluorobenzoate

Tert-butyl 3-cyano-5-fluorobenzoate

Cat. No.: B8337219
M. Wt: 221.23 g/mol
InChI Key: ZUGXUQGRLCRVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-cyano-5-fluorobenzoate is a benzoate ester derivative featuring a cyano (-CN) group at the 3-position and a fluorine atom at the 5-position of the aromatic ring, with a tert-butyl ester moiety. This compound is of interest in medicinal and material chemistry due to its electron-withdrawing substituents, which modulate electronic properties and reactivity. For example, tert-butyl benzoate derivatives are commonly used as intermediates in drug synthesis due to their stability and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

tert-butyl 3-cyano-5-fluorobenzoate

InChI

InChI=1S/C12H12FNO2/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-6H,1-3H3

InChI Key

ZUGXUQGRLCRVGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl 3-cyano-5-fluorobenzoate with structurally related benzoate esters and acids, emphasizing substituent effects:

Compound Name (CAS No.) Substituents Key Functional Differences Similarity Score Applications/Properties
Tert-butyl 3-cyano-5-fluorobenzoate 3-CN, 5-F, tert-butyl Baseline for comparison - Intermediate in organic synthesis
Tert-butyl 4-amino-2-(trifluoromethyl)benzoate (1311200-05-1) 4-NH₂, 2-CF₃, tert-butyl Amino group enhances nucleophilicity; CF₃ increases lipophilicity 0.86 Pharmaceutical intermediates
Methyl 3-amino-5-(trifluoromethyl)benzoate (22235-25-2) 3-NH₂, 5-CF₃, methyl ester Methyl ester offers milder deprotection; CF₃ improves metabolic stability 0.85 Agrochemical precursors
3-Amino-5-(trifluoromethyl)benzoic acid (328-68-7) 3-NH₂, 5-CF₃, -COOH Carboxylic acid enables salt formation; higher solubility in polar solvents 0.92 Building block for metal-organic frameworks
Tert-butyl 3-cyano-5-methylbenzylcarbamate (N/A) 3-CN, 5-CH₃, tert-butyl Methyl group reduces electronegativity; carbamate adds hydrolytic instability N/A Polymer modifiers

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The 3-cyano and 5-fluoro substituents in this compound create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at the 2- and 4-positions.
  • Stability: The tert-butyl ester group enhances steric protection against hydrolysis compared to methyl esters (e.g., methyl 3-amino-5-(trifluoromethyl)benzoate), which are more labile under basic conditions .

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